DS-1205
Description
The AXL Receptor Tyrosine Kinase: Pathophysiological Roles in Malignancy
The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases (RTKs) nih.govspringermedizin.denih.govmdpi.comnih.govwikipedia.org. AXL plays a critical role in various cellular processes, and its dysregulation is frequently observed in numerous malignancies nih.govspringermedizin.demdpi.comnih.govwikipedia.orgmdpi.commdpi.comfrontiersin.org.
Upon binding to its primary ligand, growth arrest-specific protein 6 (GAS6), AXL undergoes autophosphorylation, which activates various downstream signaling pathways springermedizin.denih.govmdpi.comnih.govwikipedia.orgmdpi.comfrontiersin.orgaacrjournals.org. These pathways include, but are not limited to, the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, JAK/STAT, NF-κB, and SRC/FAK pathways springermedizin.denih.govmdpi.comnih.govwikipedia.orgmdpi.comfrontiersin.orgaacrjournals.org. Activation of these cascades promotes fundamental cancer cell-intrinsic properties such as proliferation, survival, migration, and can also contribute to immune suppression within the tumor microenvironment nih.govmdpi.comnih.govwikipedia.orgmdpi.comfrontiersin.orgaacrjournals.orgresearchgate.net. AXL can also be activated through ligand-independent mechanisms, often involving heterodimerization with other RTKs like EGFR, c-MET, HER2, and HER3, further diversifying its oncogenic signaling nih.govnih.govmdpi.comtandfonline.commdpi.commdpi.com.
AXL is frequently overexpressed in a wide array of human cancers, and its elevated expression is consistently correlated with increased disease aggressiveness and poorer patient prognosis springermedizin.denih.govnih.govwikipedia.orgmdpi.commdpi.comresearchgate.netunicancer.frresearchgate.net. Unlike many other oncogenic RTKs, AXL's upregulation is generally attributed to non-genetic mechanisms, such as transcriptional regulation by factors like TEA domain (TEAD), activation protein-1 (AP-1), and hypoxia-inducible transcription factor-1α (HIF-1α), rather than genetic aberrations springermedizin.denih.govaacrjournals.org.
Table 1: AXL Overexpression and Correlation with Disease Aggressiveness and Prognosis in Various Cancers
| Cancer Type | Correlation with Aggressiveness/Prognosis | References |
| Breast Cancer | High expression linked to poor survival, mesenchymal features, increased metastasis, immune evasion, and therapeutic resistance wikipedia.orgresearchgate.netunicancer.fr. | wikipedia.orgresearchgate.netunicancer.fr |
| Non-Small Cell Lung Cancer (NSCLC) | Associated with tumor progression, poor prognosis, and intrinsic resistance to osimertinib (B560133) springermedizin.denih.govnih.govwikipedia.orgtandfonline.com. | springermedizin.denih.govnih.govwikipedia.orgtandfonline.com |
| Gastrointestinal Cancers | High expression in gastric and colorectal cancers linked to poor clinical prognosis, proliferation, metastasis, and drug resistance researchgate.net. | researchgate.net |
| Hepatocellular Carcinoma | Correlated with worse overall survival nih.gov. | nih.gov |
| Renal Cell Carcinoma (RCC) | Upregulated AXL mRNA associated with worse overall survival and an independent predictor of prognosis springermedizin.de. | springermedizin.de |
| Pancreatic Cancer | Associated with poor prognosis nih.govwikipedia.org. | nih.govwikipedia.org |
| Gliomas (Glioblastoma) | Overexpression linked to markedly shortened time to tumor growth mdpi.com. | mdpi.com |
| Ovarian Cancer | Implicated as a cancer driver and correlated with poor survival wikipedia.org. | wikipedia.org |
| Acute Myeloid Leukemia (AML) | Overexpression reported nih.govwikipedia.orgresearchgate.net. | nih.govwikipedia.orgresearchgate.net |
AXL contributes to tumorigenesis through multiple mechanisms. It promotes epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis mdpi.comnih.govwikipedia.orgresearchgate.netmdpi.com. AXL activation enhances cell survival, proliferation, and motility, facilitating local invasion, intravasation, extravasation, and metastatic growth at distant sites mdpi.comnih.govresearchgate.net. Furthermore, AXL signaling influences the tumor microenvironment by promoting angiogenesis (the formation of new blood vessels), contributing to fibrosis, and enabling immune evasion, thereby creating a more favorable environment for tumor progression mdpi.comnih.govwikipedia.orgmdpi.comresearchgate.netmdpi.com.
Therapeutic Challenges in Targeted Oncology: Acquired Drug Resistance
Despite the significant advancements brought by targeted therapies in cancer treatment, acquired drug resistance remains a pervasive and complex challenge, often limiting the long-term efficacy of these treatments and contributing to cancer-related deaths crownbio.commdpi.comoaepublish.commedscape.comnih.gov.
In NSCLC patients harboring activating mutations in the EGFR gene, EGFR-TKIs have dramatically improved outcomes amegroups.orghematologyandoncology.netdovepress.comnih.govtandfonline.commdpi.com. However, almost all patients eventually develop resistance to these inhibitors amegroups.orghematologyandoncology.netdovepress.comnih.govtandfonline.commdpi.com. Mechanisms of acquired resistance to first- and second-generation EGFR-TKIs are diverse and include:
Secondary mutations in EGFR: The most common mechanism is the development of the T790M mutation in exon 20 of EGFR hematologyandoncology.netdovepress.commdpi.com.
Bypass signaling pathway activation: This involves the activation of alternative pathways that circumvent the inhibited EGFR signaling. Examples include MET amplification, PIK3CA mutation, BRAF mutation, or HER2 amplification hematologyandoncology.netnih.govmdpi.com.
Phenotypic transformation: In some cases, NSCLC can transform into small cell lung cancer (SCLC) histology hematologyandoncology.netnih.gov.
AXL activation has emerged as a significant mechanism of bypass resistance to EGFR-TKI treatment in NSCLC, including both acquired and intrinsic resistance to third-generation inhibitors like osimertinib nih.govtandfonline.comamegroups.orgnih.gov. AXL overexpression and activation can lead to increased cellular growth and resistance to therapy, correlating with a diminished response to EGFR-TKIs in EGFR-mutant cell lines and xenografts tandfonline.comamegroups.org.
AXL mediates resistance by interacting with and transactivating other RTKs, such as EGFR and HER3, thereby maintaining the activation status of downstream survival pathways even when EGFR is inhibited nih.govnih.govtandfonline.commdpi.commdpi.comnih.gov. This interaction can lead to the activation of pathways like MAPK/ERK and PI3K/AKT, which are major contributors to acquired drug resistance against EGFR-TKIs springermedizin.denih.gov.
DS-1205, as a selective AXL kinase inhibitor, has shown promise in preclinical models by effectively inhibiting AXL signaling and overcoming this bypass resistance targetmol.commedkoo.comnih.gov.
Table 2: this compound Kinase Inhibition Profile (IC50 values)
| Kinase | IC50 (nM) | Reference |
| AXL | 1.3 | targetmol.com |
| MER | 63 | targetmol.com |
| MET | 104 | targetmol.com |
| TRKA | 407 | targetmol.com |
In an HCC827 EGFR-mutant NSCLC xenograft mouse model, combination treatment with DS-1205b and erlotinib (B232) significantly delayed the onset of tumor resistance compared to erlotinib monotherapy medkoo.comnih.gov. DS-1205b also demonstrated a similar resistance delay effect when combined with osimertinib in the same xenograft model medkoo.comnih.gov. These findings highlight AXL as a promising therapeutic target to overcome drug resistance and cancer progression, and this compound as a potential agent to restore or prolong the efficacy of EGFR-TKIs by inhibiting AXL-mediated bypass pathways medkoo.comnih.govamegroups.org.
This compound as an Investigational Small Molecule AXL Kinase Inhibitor
This compound, also referred to in some studies as DS-1205b or DS-1205c, is characterized as a highly selective, orally bioavailable, small-molecule inhibitor of the AXL receptor tyrosine kinase wikipedia.orgwikidata.orgciteab.comciteab.com. AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, which are involved in various cellular processes, including proliferation, survival, invasion, and migration nih.govfrontiersin.orgnih.govnih.gov. The potent and selective inhibition of AXL by this compound is a key aspect of its therapeutic mechanism.
Preclinical studies have demonstrated the potent inhibitory activity of this compound. For instance, DS-1205b has an IC50 of 1.3 nM against AXL kinase wikidata.orgciteab.com. While exhibiting high selectivity for AXL, it also shows inhibitory activity against other kinases, albeit at significantly higher concentrations, as detailed in Table 1 wikidata.org.
Table 1: DS-1205b Kinase Inhibition Profile (IC50 Values)
| Kinase | IC50 (nM) |
| AXL | 1.3 |
| MER | 63 |
| MET | 104 |
| TRKA | 407 |
Source: wikidata.org
Developmental Background and Rationale for AXL Targeting
The rationale behind targeting AXL stems from its well-established role as an oncogene that promotes cancer development and progression nih.govfrontiersin.orgnih.gov. Abnormal expression and activation of AXL have been correlated with poor prognosis, increased tumor growth, metastasis, and, critically, drug resistance in numerous cancers, including NSCLC, prostate, breast, liver, and gastric cancers, and acute myeloid leukemia wikipedia.orgresearchgate.netnih.govfrontiersin.org. AXL signaling enhances essential biological functions for cancer formation, such as invasion, migration, survival, angiogenesis, cell transformation, and proliferation citeab.comnih.gov.
The overexpression of AXL can confer resistance to various cancer treatments, including chemotherapy, radiotherapy, immunotherapy, and targeted therapies nih.govfrontiersin.orgnih.gov. This makes AXL an important candidate as a prognostic biomarker and a promising therapeutic target for anticancer strategies nih.govfrontiersin.org. The development of this compound by Daiichi Sankyo specifically aimed to exploit this vulnerability by inhibiting AXL activity wikipedia.orgresearchgate.net. Preclinical research into AXL inhibitors like this compound has paved the way for their evaluation in clinical settings, particularly in combination with other targeted therapies wikipedia.orgresearchgate.net.
Significance of this compound in Overcoming Treatment Resistance
A major challenge in cancer therapy, particularly for patients with epidermal growth factor receptor (EGFR)-mutated NSCLC, is the development of acquired resistance to tyrosine kinase inhibitors (TKIs) wikipedia.orgmims.comwikipedia.org. Patients often experience disease progression within a year of starting first-line EGFR TKI therapies such as gefitinib (B1684475), erlotinib, or osimertinib wikipedia.orgresearchgate.netmims.com. Research indicates that upregulation of AXL can serve as a mechanism of resistance to EGFR TKI treatment wikipedia.orgresearchgate.net.
Preclinical studies have demonstrated that this compound plays a significant role in overcoming this acquired resistance. Inhibition of AXL by this compound has been shown to restore sensitivity to EGFR TKIs wikipedia.orgresearchgate.net. Furthermore, the addition of this compound to TKI therapy at the onset of treatment has been observed to delay the emergence of resistance to gefitinib, erlotinib, or osimertinib wikipedia.orgresearchgate.net.
For instance, in a human EGFR-mutated NSCLC (T790M-negative) xenograft model (HCC827), combination treatment with DS-1205b and erlotinib significantly delayed the onset of tumor resistance compared to erlotinib monotherapy. DS-1205b also restored the antitumor activity of erlotinib in erlotinib-resistant tumors in a dose-dependent manner. Similar results were observed when DS-1205b was combined with osimertinib, showing a delay in the onset of resistance citeab.com.
Table 2: Preclinical Findings on DS-1205b in NSCLC Xenograft Model (HCC827)
| Combination Treatment | Effect on Tumor Growth (Compared to TKI Monotherapy) | Effect on Resistance Onset | Reference |
| DS-1205b + Erlotinib | Significantly delayed tumor volume increase | Delayed acquired resistance | |
| DS-1205b + Osimertinib | Significantly delayed tumor volume increase | Delayed acquired resistance |
Source:
The mechanism involves DS-1205b inhibiting AXL phosphorylation, which acts as a bypass signal for EGFR-TKI acquired resistance in EGFR-mutated NSCLC cells. This inhibition helps to restore the effectiveness of EGFR TKIs.
Scope and Objectives of Academic Inquiry on this compound Research
Academic inquiry into this compound primarily focuses on evaluating its potential to prevent, delay, or overcome the onset of resistance to EGFR TKIs in patients with metastatic or unresectable EGFR-mutated NSCLC wikipedia.orgresearchgate.netmims.com. The objectives include assessing the therapeutic potential of AXL pathway inhibition with this compound in a clinical setting wikipedia.orgresearchgate.netmims.com.
Initial clinical studies, such as Phase 1 trials, have been designed to build upon the promising preclinical research wikipedia.orgresearchgate.netwikipedia.org. These studies investigate this compound in combination with established EGFR TKIs like gefitinib and osimertinib wikipedia.orgresearchgate.netwikipedia.orgciteab.com. The overarching goal of this research is to develop new targeted therapy approaches for patients facing treatment challenges due to drug resistance in advanced cancers wikipedia.orgresearchgate.netmims.com.
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS-1205; DS 1205; DS1205; DS-1205b; DS 1205b; DS1205b; |
Origin of Product |
United States |
Mechanistic Dissection of Ds 1205 Pharmacological Action
Molecular Target Engagement and Inhibition of AXL Kinase Activity
DS-1205b is recognized as a novel and highly selective inhibitor of AXL kinase. dntb.gov.uawikipedia.orgcenmed.comnih.govuni-freiburg.denih.gov AXL, a member of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases, plays a crucial role in signal transduction within both normal and malignant cells. dntb.gov.uawikipedia.orguni-freiburg.denih.govuni-konstanz.deuni-freiburg.de Its dysregulation is implicated in various cellular processes, including proliferation, survival, invasion, migration, angiogenesis, epithelial-mesenchymal transition (EMT), and immune suppression. uni-freiburg.de
DS-1205b directly inhibits the phosphorylation of AXL. Studies in AXL-overexpressing NIH3T3 cells demonstrated that DS-1205b completely inhibited AXL phosphorylation at concentrations exceeding 10 nM after a 2-hour treatment. dntb.gov.ua Furthermore, in erlotinib- and osimertinib-resistant HCC827 cells, DS-1205b exhibited a dose-dependent inhibition of AXL phosphorylation. dntb.gov.ua In in vivo xenograft models, the antitumor effects observed with DS-1205b monotherapy were directly mediated by the inhibition of phosphorylated AXL (pAXL). dntb.gov.ua
DS-1205b demonstrates high potency and selectivity for AXL kinase. Its half-maximal inhibitory concentration (IC50) for AXL is reported to be 1.3 nM. uni-freiburg.dewikipedia.orgcenmed.comnih.gov
The selectivity profile of DS-1205b against other kinases within the TAM family and beyond highlights its specificity:
| Kinase | IC50 (nM) wikipedia.orgnih.gov | Selectivity Fold (vs. AXL) dntb.gov.uacenmed.com |
| AXL | 1.3 | 1 |
| MER | 63 | 48 |
| MET | 104 | 80 |
| TRKA | 407 | 313 |
At a concentration of 13 nM, which corresponds to the IC80 value for AXL, DS-1205b inhibited other kinases by less than 30%, further underscoring its significant selectivity. dntb.gov.ua
Impact on Downstream Signaling Cascades
The inhibitory action of DS-1205 on AXL kinase extends to modulating various downstream signaling cascades, particularly those involved in cancer progression and drug resistance.
AXL upregulation has been identified as a bypass signaling mechanism contributing to acquired resistance to EGFR-TKIs. dntb.gov.uauni-konstanz.deuni-freiburg.de In cancer cells, AXL signaling can undergo tissue-specific changes through dysregulation. uni-freiburg.de Activated AXL promotes the phosphorylation of growth factor receptor-bound 2 protein, which in turn activates the mitogen-activated protein kinase (MAPK) signaling pathway. uni-freiburg.de Additionally, AXL/GAS6 signaling is integral to cell survival via the phosphatidylinositol 3-kinase (PI3K)/AKT pathway. uni-freiburg.de
AXL upregulation is a key mechanism underlying resistance to EGFR-TKIs in EGFR-mutant NSCLC. dntb.gov.uauni-freiburg.deuni-konstanz.de Combination treatment involving DS-1205b and EGFR-TKIs, such as erlotinib (B232) or osimertinib (B560133), effectively inhibits signaling pathways downstream of EGFR in cell-based assays. dntb.gov.uauni-konstanz.de
While erlotinib or osimertinib alone could not fully inhibit the phosphorylation of EGFR, AKT, and extracellular signal-regulated kinase (ERK) even at high concentrations, co-treatment with DS-1205b significantly enhanced this inhibition. dntb.gov.uauni-konstanz.de Notably, AKT phosphorylation was completely inhibited at the lowest doses of osimertinib (16 nM) when combined with DS-1205b. uni-konstanz.de Furthermore, DS-1205b treatment demonstrated a tendency to suppress AKT phosphorylation in osimertinib-resistant HCC827 cells. dntb.gov.ua In vivo studies also confirmed that DS-1205b reduced the phosphorylation of both AXL and AKT in tumor samples. The PI3K/AKT/mTOR1 and RAS/RAF/MEK/ERK pathways are well-established downstream signaling cascades activated by EGFR.
DS-1205b potently inhibits human growth arrest-specific 6 (hGAS6) ligand-induced migration in AXL-overexpressing NIH3T3 cells, with an half-maximal effective concentration (EC50) of 2.7 nM. dntb.gov.uawikipedia.orgnih.gov The binding of GAS6 to AXL is a critical step in activating the receptor, leading to its cross-phosphorylation and the subsequent initiation of downstream signaling cascades. uni-freiburg.de DS-1205b effectively blocks this GAS6 ligand-induced AXL activation. uni-konstanz.deuni-freiburg.de
Cellular and Molecular Consequences of AXL Inhibition by this compound
The inhibition of AXL by this compound leads to a cascade of cellular and molecular consequences that collectively contribute to its anti-tumorigenic potential, particularly in the context of overcoming drug resistance in cancers.
Regulation of Cell Migration and Invasion Processes
AXL is a significant mediator of tumor metastatic processes, including cell migration and invasion wikipedia.org. DS-1205b has been shown to potently inhibit hGAS6 ligand-induced cell migration in vitro in AXL-overexpressing NIH3T3 cells wikipedia.orgciteab.com. Quantitative data indicates that DS-1205b significantly suppressed cell migration, measured by cell index (CI), with a half maximal effective concentration (EC50) of 2.7 nM wikipedia.orgmims.com. This demonstrates this compound's direct impact on the cellular machinery responsible for metastatic dissemination.
Table 1: Effect of DS-1205b on Cell Migration
| Cell Line | Ligand Stimulus | Endpoint Measured | EC50 (nM) | Reference |
| NIH3T3-AXL cells | hGAS6 | Cell Migration | 2.7 | wikipedia.orgmims.com |
Suppression of Cell Proliferation and Survival Pathways
AXL signaling is intricately linked to cell proliferation and survival through various pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK (MAPK), JAK/STAT, and NF-κB pathways nih.govwikipedia.org. While DS-1205b monotherapy showed a gradual decrease in cell proliferation without strong inhibition (GI50 > 10,000 nM) in NIH3T3-AXL cells, its primary strength lies in combination therapy wikipedia.orgmims.com. When combined with EGFR-TKIs like erlotinib or osimertinib, DS-1205b effectively inhibited downstream signaling of EGFR, AKT, and ERK phosphorylation in NSCLC cells wikipedia.orgciteab.com. Notably, AKT phosphorylation was completely inhibited at low doses of osimertinib and DS-1205b in combination, highlighting its synergistic effect on survival pathways citeab.com.
Table 2: Effect of DS-1205b on Cell Proliferation (Monotherapy)
| Cell Line | Endpoint Measured | GI50 (nM) | Reference |
| NIH3T3-AXL cells | Cell Proliferation | >10,000 | wikipedia.orgmims.com |
Reversal or Attenuation of Epithelial-to-Mesenchymal Transition (EMT) Phenotypes
Epithelial-to-Mesenchymal Transition (EMT) is a cellular program crucial for cancer progression, characterized by a loss of epithelial features and acquisition of mesenchymal traits, facilitating migration, invasion, and metastasis researchgate.netmims.com. AXL has been identified as a promoter of EMT wikipedia.orgfrontiersin.org. Research suggests that inhibiting AXL in mesenchymal cells can reverse acquired resistance to drug treatments, a phenomenon often associated with EMT nih.gov. DS-1205b has demonstrated promise in addressing tumor growth and resistance to EGFR-TKIs, which is frequently linked to the upregulation of AXL and subsequent EMT citeab.com. This suggests that this compound's AXL inhibition contributes to the attenuation or reversal of EMT phenotypes, thereby reducing tumor aggressiveness.
Modulation of Tumor Angiogenesis Mechanisms
Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis by supplying oxygen and nutrients wikipedia.org. AXL plays a role in promoting angiogenesis wikipedia.orgfrontiersin.org. Preclinical studies indicate that AXL inhibition can reduce angiogenesis and subsequently tumor growth in experimental mouse models citeab.com. AXL's involvement in angiogenesis is partly mediated through its interaction with factors like Dickkopf-related protein 3 wikipedia.orgfrontiersin.org. By targeting AXL, this compound interferes with the pro-angiogenic signaling pathways, thereby potentially starving the tumor and limiting its expansion.
Influence on Cancer Stem Cell Maintenance and Self-Renewal
Cancer stem cells (CSCs) are a subpopulation of cancer cells characterized by their self-renewal capacity and ability to differentiate into various tumor cell types, driving tumorigenesis, metastasis, and therapeutic resistance. AXL has been implicated in promoting "stemness" in cancer cells mims.com. The self-renewal ability of stem cells is critical for their long-term maintenance. Factors secreted by endothelial cells within the tumor microenvironment can influence CSC self-renewal and survival, sometimes activating pathways like NOTCH. By inhibiting AXL, this compound may disrupt the signaling networks that support CSC maintenance and self-renewal, potentially sensitizing these resistant cell populations to therapy and limiting tumor recurrence.
Preclinical Pharmacological and Biological Efficacy Investigations
In Vitro Characterization in Cancer Cell Lines
Assessment of DS-1205 as a Single Agent and in Combination Regimens
In vitro studies have been crucial in elucidating the activity of this compound. In AXL-overexpressing NIH3T3 cells, DS-1205b demonstrated potent inhibition of hGAS6 ligand-induced cell migration nih.gov. This foundational finding highlights the compound's ability to disrupt a key signaling pathway mediated by AXL.
Further investigations have explored the synergistic effects of this compound with existing targeted therapies. For instance, in the NCI-H1975 human non-small cell lung cancer (NSCLC) cell line, which harbors both the L858R and T790M EGFR mutations, the combination of DS-1205c with the EGFR inhibitor osimertinib (B560133) demonstrated a significant reduction in cell growth. Specifically, at concentrations of 0.1 µM and 1 µM, DS-1205c in conjunction with 2 µM osimertinib resulted in relative growth rates of 43.1% and 2.2%, respectively.
Evaluation of Antitumor Activity in EGFR-Mutant NSCLC Cell Models
The antitumor effects of this compound have been a particular focus in the context of epidermal growth factor receptor (EGFR)-mutant NSCLC. In the HCC827 EGFR-mutant NSCLC cell line, treatment with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232) or osimertinib over an extended period led to the upregulation of AXL. The addition of DS-1205b to either erlotinib or osimertinib in these cells effectively curbed the signaling downstream of EGFR nih.gov.
Studies on Drug Resistance Reversal in Acquired-Resistance Cell Lines
A significant area of investigation for this compound has been its potential to overcome acquired resistance to EGFR TKIs. Preclinical studies have shown that DS-1205c can restore the antitumor activity of TKIs in EGFR-mutant NSCLC tumor models that have developed resistance. For example, in an erlotinib-resistant HCC827 xenograft model, the combination of DS-1205b with erlotinib restored the antitumor efficacy of erlotinib nih.gov.
Analysis of Cell-Based Assays for Signaling Inhibition
Cell-based assays have confirmed the mechanism of action of this compound. In HCC827 EGFR-mutant NSCLC cells where AXL was upregulated following long-term treatment with erlotinib or osimertinib, the combination with DS-1205b effectively inhibited signaling pathways downstream of EGFR nih.gov. In AXL-overexpressing NIH3T3 cells, DS-1205b was shown to potently inhibit the phosphorylation of AXL and its downstream effector AKT researchgate.net.
In Vivo Efficacy Studies in Patient-Derived and Cell Line-Derived Xenograft Models
Demonstration of Antitumor Effects in Monotherapy Preclinical Models
The antitumor activity of this compound as a monotherapy has been demonstrated in a cell line-derived xenograft model. In mice bearing tumors derived from AXL-overexpressing NIH3T3 cells, DS-1205b administered orally exhibited significant, dose-dependent antitumor activity nih.gov. Tumor growth was inhibited by 39% to 94% at doses ranging from 3.1 to 50 mg/kg. A statistically significant antitumor effect was noted at doses of 6.3 mg/kg and higher nih.gov.
| Dose of DS-1205b | Tumor Growth Inhibition | Statistical Significance (vs. vehicle) |
| 3.1 mg/kg | 39% | P < 0.01 |
| 6.3 mg/kg | Not specified | P < 0.001 |
| 12.5 mg/kg | Not specified | P < 0.001 |
| 25 mg/kg | Not specified | P < 0.001 |
| 50 mg/kg | 94% | P < 0.001 |
In an erlotinib acquired-resistance EGFR-mutant NSCLC tumor xenograft mouse model, DS-1205c was shown to restore the antitumor activity of erlotinib. Furthermore, in combination with gefitinib (B1684475), erlotinib, or osimertinib, DS-1205c significantly delayed the onset of tumor resistance to these TKIs in an EGFR-mutant NSCLC tumor xenograft mouse model.
Synergistic Antitumor Activity in Combination with EGFR-TKIs
This compound, a selective small-molecule inhibitor of the AXL receptor tyrosine kinase, has demonstrated significant synergistic antitumor effects when used in combination with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in preclinical studies. The co-targeting of AXL and EGFR pathways has been identified as a promising therapeutic strategy in cancers with EGFR alterations. researchgate.net The underlying mechanism for this synergy involves the AXL pathway's role in mediating resistance to EGFR inhibitors. researchgate.net
In in vitro studies, the combination of DS-1205c with the third-generation EGFR-TKI, osimertinib, was tested on the NCI-H1975 human non-small cell lung cancer (NSCLC) cell line, which harbors both the L858R and T790M EGFR mutations. This combination resulted in a marked reduction in cell proliferation, indicating a potent synergistic effect in a key model of acquired resistance. nih.gov The combination of AXL and EGFR inhibitors has been shown to significantly decrease cell viability in various cancer cell lines. researchgate.net
| Treatment | Concentration of DS-1205c (μM) | Concentration of Osimertinib (μM) | Relative Growth Rate (%) |
|---|---|---|---|
| DS-1205c + Osimertinib | 0.1 | 2 | 43.1 |
| DS-1205c + Osimertinib | 1 | 2 | 2.2 |
Delaying Onset and Overcoming Acquired Resistance to First-, Second-, and Third-Generation EGFR-TKIs
A critical challenge in the treatment of EGFR-mutant NSCLC is the development of acquired resistance to EGFR-TKIs. nih.govnih.gov Preclinical research highlights the potential of this compound to both postpone the emergence of resistance and overcome it once established.
In an EGFR-mutant NSCLC xenograft model using HCC827 cells, the combination of DS-1205b with the first-generation EGFR-TKI erlotinib significantly delayed the onset of tumor resistance compared to erlotinib monotherapy. researchgate.net This suggests that upfront combination therapy could prolong the efficacy of EGFR inhibition.
Furthermore, this compound has shown the ability to restore sensitivity to EGFR-TKIs in tumors that have already developed resistance. In a xenograft model of erlotinib-acquired resistance, the addition of DS-1205b to the treatment regimen restored the antitumor activity of erlotinib. researchgate.netnih.gov This effect was observed in tumors that had developed resistance over time. Preclinical studies have confirmed that DS-1205c can restore TKI antitumor activity in TKI acquired-resistance EGFR-mutant NSCLC tumor xenograft models. nih.govnih.gov This efficacy extends to combinations with other EGFR-TKIs as well; in EGFR-mutant NSCLC tumor xenograft mouse models, DS-1205c combined with gefitinib, erlotinib, or osimertinib significantly delayed the onset of tumor resistance compared with TKI monotherapy. nih.gov
| Model System | EGFR-TKI | This compound Combination Effect | Reference |
|---|---|---|---|
| HCC827 NSCLC Xenograft | Erlotinib | Significantly delayed onset of tumor resistance. | researchgate.net |
| HCC827 NSCLC Xenograft | Osimertinib | Significantly delayed onset of tumor resistance. | researchgate.net |
| Erlotinib Acquired-Resistance HCC827 Xenograft | Erlotinib | Restored antitumor activity of erlotinib. | researchgate.netnih.gov |
| EGFR-Mutant NSCLC Xenograft | Gefitinib | Significantly delayed onset of tumor resistance. | nih.gov |
Pharmacodynamic Biomarker Monitoring in Preclinical Xenograft Models
To understand the biological activity of this compound in a preclinical setting, pharmacodynamic biomarkers were monitored in xenograft models. In the HCC827 xenograft model, where DS-1205b was used to overcome erlotinib resistance, tumor samples were analyzed to confirm target engagement and downstream effects. researchgate.net
Immunohistochemistry was used to assess AXL protein levels in the tumor tissue. AXL signal intensities and H-scores were calculated from immunostaining images, providing a quantitative measure of the target protein. researchgate.net Additionally, Western blot analysis was performed on tumor samples to evaluate the expression levels of both AXL and EGFR proteins. These analyses were conducted on samples taken at specific time points after the final treatment with DS-1205b (e.g., 6 hours and 21 hours) to observe the pharmacodynamic effects on the target protein expression. researchgate.net This monitoring confirmed that this compound effectively modulates its target, AXL, within the tumor microenvironment, providing a mechanistic rationale for its efficacy in overcoming EGFR-TKI resistance.
Structure Activity Relationship Sar and Compound Optimization Methodologies
Medicinal Chemistry Approaches in AXL Kinase Inhibitor Design
The design of selective AXL kinase inhibitors like DS-1205 is a complex endeavor due to the high degree of homology within the TAM (Tyro3, AXL, Mer) family of kinases. A primary strategy in the field involves structure-based drug design, often initiating from known kinase inhibitor scaffolds. daiichisankyo.usarcusbio.com Medicinal chemists frequently employ computational modeling and X-ray crystallography of related kinases to identify unique features of the AXL ATP-binding pocket that can be exploited for selective targeting. Key interactions, such as hydrogen bonding with the hinge region of the kinase, are crucial for potent inhibition. arcusbio.com Furthermore, the optimization of physicochemical properties to ensure favorable pharmacokinetics is a central aspect of the design process.
Elucidation of Structure-Activity Relationships for this compound Variants (e.g., DS-1205a, DS-1205b, DS-1205c)
The this compound series of compounds includes several variants, primarily differing in their salt form. DS-1205a is the free base or active form of the molecule. nih.govnih.gov In contrast, DS-1205b and DS-1205c are both sulfate hydrates of DS-1205a, reportedly with similar stoichiometries. nih.gov
The development of different salt forms, such as sulfate hydrates, is a common strategy in medicinal chemistry to improve the physicochemical properties of a drug candidate, including solubility, stability, and bioavailability, without altering the core pharmacophore responsible for target engagement. While specific quantitative data comparing the activity of DS-1205a, DS-1205b, and DS-1205c is not extensively available in the public domain, the progression to clinical trials with DS-1205c suggests that this form possesses an optimized profile for pharmaceutical development. nih.govnih.gov
The core structure of the active molecule, DS-1205a, is the primary determinant of its inhibitory activity against AXL kinase. The differentiation into the sulfate hydrate forms (DS-1205b and DS-1205c) likely represents an optimization of the drug's formulation and delivery characteristics rather than a modification of its intrinsic biological activity at the molecular level.
Strategies for Optimizing Binding Affinity and Selectivity Towards AXL
Achieving high binding affinity and selectivity for AXL over other kinases, particularly the closely related MER and TYRO3, is a critical challenge. The optimization of the this compound scaffold would have involved iterative modifications to various regions of the molecule to enhance interactions with specific residues within the AXL active site.
One key aspect of this optimization is likely the exploration of substituents that can form favorable interactions with non-conserved amino acids in the AXL binding pocket. By targeting these unique residues, selectivity can be engineered into the inhibitor. Furthermore, conformational constraint strategies, where the flexibility of the molecule is reduced to favor the bioactive conformation for AXL binding, can also contribute to both potency and selectivity.
While the specific molecular modifications that led to the final this compound structure are proprietary, the high selectivity of DS-1205b, as demonstrated in preclinical studies, underscores the success of these optimization strategies.
Influence of Molecular Modifications on Preclinical Biological Activity
Preclinical studies have primarily focused on DS-1205b, highlighting its potent and selective inhibition of AXL kinase. In biochemical assays, DS-1205b has demonstrated a half-maximal inhibitory concentration (IC50) in the low nanomolar range, indicating a high degree of potency against its target.
The in vivo efficacy of DS-1205b has also been established in various preclinical cancer models. These studies have shown that DS-1205b can effectively inhibit tumor growth and overcome resistance to other targeted therapies, a key therapeutic goal for AXL inhibitors. oncotarget.com
Molecular and Cellular Biomarker Discovery and Validation in Preclinical Settings
Identification of Predictive Biomarkers for DS-1205 Therapeutic Response
The upregulation of AXL has been identified as a crucial bypass signaling mechanism leading to acquired resistance against EGFR-TKIs in EGFR-mutant NSCLC. wikipedia.orgciteab.comwikidata.orgciteab.comnih.govguidetopharmacology.org This makes AXL expression itself a strong candidate as a predictive biomarker for the therapeutic response to this compound, particularly when used in combination with EGFR-TKIs. Preclinical observations have shown that high AXL expression is prevalent in tumors that develop resistance to long-term osimertinib (B560133) administration. citeab.comfluoroprobe.comguidetopharmacology.orgresearchgate.net
The inhibition of AXL phosphorylation by this compound serves as a direct pharmacodynamic biomarker, reflecting the compound's activity within the cellular environment. Studies have demonstrated that DS-1205b significantly inhibits AXL phosphorylation in a dose-dependent manner. wikipedia.orgguidetopharmacology.orgmims.com Furthermore, the increase in plasma levels of soluble AXL following DS-1205c treatment has been observed, suggesting its potential as a measurable biomarker in translational research. citeab.com
Table 1: Key Predictive Biomarkers for this compound Therapeutic Response
| Biomarker Type | Specific Biomarker | Preclinical Observation/Relevance |
| Expression | AXL Upregulation | Correlates with EGFR-TKI acquired resistance; indicates potential for this compound efficacy in combination. wikipedia.orgciteab.comwikidata.orgciteab.comnih.govguidetopharmacology.org |
| Phosphorylation | AXL Phosphorylation | Direct measure of this compound's inhibitory activity; dose-dependent inhibition observed. wikipedia.orgguidetopharmacology.orgmims.com |
| Soluble Protein | Soluble AXL in Plasma | Increased levels observed with DS-1205c treatment, suggesting a translational biomarker. citeab.com |
Characterization of AXL Protein Expression and Phosphorylation Status in Tumor Models
Extensive characterization of AXL protein expression and phosphorylation status has been conducted in various preclinical tumor models, particularly in NSCLC xenograft models. Western blotting analysis of tumor samples from HCC827 xenograft models revealed that AXL expression was markedly upregulated in erlotinib-treated tumors, although its distribution was heterogeneous. wikipedia.orgciteab.com
DS-1205b has been shown to potently inhibit AXL phosphorylation across different cellular contexts. In NIH3T3-AXL cells, AXL phosphorylation was completely inhibited at concentrations above 10 nM after a 2-hour treatment. wikipedia.orgguidetopharmacology.orgmims.com Similarly, in erlotinib- and osimertinib-resistant HCC827 cells, DS-1205b treatment led to a dose-dependent inhibition of AXL phosphorylation. wikipedia.org This inhibition extended to downstream signaling pathways, with a reduction in the phosphorylation of AKT, suggesting that the antitumor effect of DS-1205b monotherapy is mediated by pAXL inhibition. wikipedia.orgguidetopharmacology.orgmims.com
Immunohistochemistry, including the assessment of AXL expression and H scores, has also been employed in HCC827 xenograft tumors to quantify AXL protein levels and their changes in response to treatment. wikipedia.orgciteab.com
Table 2: AXL Protein Characteristics in Preclinical Tumor Models
| Model/Context | AXL Expression | AXL Phosphorylation | Downstream Effects | Reference |
| NIH3T3-AXL cells | Overexpressed (artificial model) | Inhibited by DS-1205b (IC50: 1.3 nM) mims.comcenmed.com; complete inhibition >10 nM wikipedia.orgguidetopharmacology.orgmims.com | Inhibition of hGAS6-dependent cell migration (EC50: 2.7 nM) mims.comcenmed.com; slight inhibition of AKT phosphorylation wikipedia.orgguidetopharmacology.orgmims.com | wikipedia.orgguidetopharmacology.orgmims.comcenmed.com |
| Erlotinib-resistant HCC827 xenografts | Upregulated in erlotinib-treated tumors (heterogeneous) wikipedia.orgciteab.com | Inhibited by DS-1205b wikipedia.orgciteab.com | Restoration of erlotinib (B232) antitumor activity wikipedia.orgciteab.com | wikipedia.orgciteab.com |
| Osimertinib-resistant HCC827 cells | Upregulated wikipedia.org | Inhibited by DS-1205b wikipedia.org | Tendency to suppress AKT phosphorylation wikipedia.org | wikipedia.org |
Investigation of Genetic and Epigenetic Alterations Correlated with this compound Efficacy
The primary preclinical rationale for this compound's efficacy is its ability to target AXL upregulation, which acts as a bypass signaling pathway in the context of acquired resistance to EGFR-TKIs. This resistance often arises in EGFR-mutant NSCLC, where initial responses to TKIs like erlotinib, gefitinib (B1684475), or osimertinib are eventually overcome. wikipedia.orgciteab.comwikidata.orgciteab.comnih.govnih.gov While genetic alterations in EGFR (e.g., T790M mutation) and amplification of MET are recognized mechanisms of acquired resistance to EGFR-TKIs, AXL activation can provide an alternative signaling route for tumor survival and proliferation, bypassing the TKI blockade. wikipedia.orgciteab.com this compound is designed to counteract this AXL-mediated bypass.
It is important to note that preclinical studies on this compound have not specifically identified genetic alterations within the AXL gene itself that directly correlate with this compound efficacy, but rather focus on the upregulation of AXL expression as a resistance mechanism that this compound effectively targets. Similarly, while epigenetic modifications are known to play significant roles in cancer progression and drug resistance by influencing gene expression patterns cenmed.com, direct correlations between specific epigenetic alterations and this compound efficacy have not been explicitly detailed in the provided preclinical research findings. The focus remains on the functional consequence of AXL upregulation and its inhibition by this compound.
Translational Research for Biomarker Integration in Advanced Preclinical Studies
Translational research involving this compound has successfully bridged preclinical findings with early clinical investigations, particularly in the context of overcoming EGFR-TKI resistance. The robust preclinical data demonstrating that DS-1205b delays resistance or restores the antitumor activity of EGFR-TKIs in various xenograft models has been a cornerstone of this translational effort. wikipedia.orgciteab.comwikidata.orgciteab.comciteab.comnih.govnih.govfluoroprobe.comguidetopharmacology.orgresearchgate.net
The integration of biomarkers in advanced preclinical studies has been evident through:
Monitoring AXL Expression and Phosphorylation: The consistent use of AXL expression levels (e.g., via immunostaining and H scores) and phosphorylation status (via western blotting) in preclinical models serves as a direct example of biomarker integration to assess this compound's pharmacodynamic effects and efficacy. wikipedia.orgciteab.comguidetopharmacology.orgmims.com
Soluble AXL as a Circulating Biomarker: The observation of increased soluble AXL in plasma following DS-1205c treatment in preclinical settings provides a promising circulating biomarker for monitoring drug activity and potentially predicting response in a less invasive manner, which is highly relevant for clinical translation. citeab.com
Informing Clinical Trial Design: The preclinical evidence of this compound's ability to overcome acquired resistance to EGFR-TKIs directly informed the design of subsequent clinical trials, where this compound (specifically DS-1205c) was investigated in combination with EGFR-TKIs like gefitinib and osimertinib in patients with EGFR-mutant NSCLC. wikidata.orgciteab.comciteab.comnih.govnih.govguidetopharmacology.org This demonstrates a clear path of biomarker integration from preclinical validation to guiding clinical development.
Table 3: Translational Research Highlights for this compound Biomarker Integration
| Aspect of Integration | Preclinical Finding | Translational Impact | Reference |
| Efficacy in Resistance | DS-1205b delays/restores EGFR-TKI antitumor activity in xenografts | Direct rationale for clinical combination therapies | wikipedia.orgciteab.comwikidata.orgciteab.comciteab.comnih.govnih.govfluoroprobe.comguidetopharmacology.orgresearchgate.net |
| Pharmacodynamic Monitoring | Inhibition of AXL phosphorylation in tumors | Confirms drug target engagement and mechanism of action in vivo | wikipedia.orgguidetopharmacology.orgmims.com |
| Circulating Biomarkers | Increased soluble AXL in plasma | Potential for non-invasive monitoring of drug activity in patients | citeab.com |
| Clinical Development | Preclinical data informed clinical trials with EGFR-TKIs | Demonstrates successful translation of preclinical biomarker insights into clinical strategy | wikidata.orgciteab.comciteab.comnih.govnih.govguidetopharmacology.org |
Mechanisms of Acquired Resistance to Axl Inhibition by Ds 1205
Elucidation of Emergent Resistance Pathways to AXL-Targeting Agents
The upregulation and activation of the AXL receptor tyrosine kinase represent a significant emergent resistance pathway to EGFR-TKIs in EGFR-mutant NSCLC prnewswire.commednexus.orgnih.govresearchgate.netfrontiersin.org. AXL activation serves as a bypass signal, allowing cancer cells to circumvent the inhibitory effects of EGFR-TKIs mednexus.orgnih.govresearchgate.net. This AXL upregulation has been observed following prolonged treatment with EGFR-TKIs like erlotinib (B232) or osimertinib (B560133) in EGFR-mutant NSCLC cell lines, such as HCC827 cells nih.govnih.gov.
A key cellular process often associated with AXL upregulation and EGFR-TKI resistance is the epithelial-mesenchymal transition (EMT) mednexus.orgfrontiersin.org. During EMT, cancer cells undergo phenotypic changes that confer increased invasiveness, metastatic potential, and drug resistance. AXL contributes to this resistance by activating alternative survival pathways mednexus.org. The activation of AXL can occur through its ligand, growth arrest-specific 6 (Gas6), or even independently of Gas6. This activation subsequently triggers downstream signaling cascades, notably the phosphatidylinositol 3-kinase (PI3K)/AKT and MAPK/extracellular signal-regulated kinase (ERK)1/2 pathways mednexus.org. These pathways are also downstream of EGFR-TKIs, and their activation via AXL effectively creates a bypass mechanism that sustains cell survival and proliferation despite EGFR inhibition mednexus.org.
While AXL upregulation is a prominent mechanism, other receptor tyrosine kinase (RTK)/RAS pathway reactivations can also contribute to resistance to EGFR-TKIs, which could potentially impact the efficacy of AXL inhibitors or lead to resistance to combination therapies. These include, but are not limited to, MET amplification, and mutations in KRAS or BRAF, as well as enhanced signaling through other RTKs like FGFR, HER2/3, and IGF1-R researchgate.netaacrjournals.org.
Analysis of Adaptive Responses and Compensatory Signaling Mechanisms
The upregulation of AXL itself is an adaptive response by cancer cells to EGFR-TKI treatment, enabling them to survive and proliferate under therapeutic pressure prnewswire.commednexus.orgnih.govresearchgate.netfrontiersin.org. DS-1205 and its variants are designed to counteract this adaptive mechanism by specifically inhibiting AXL phosphorylation nih.govresearchgate.net. Preclinical studies have demonstrated that this compound can restore sensitivity to erlotinib and delay the onset of resistance to gefitinib (B1684475), erlotinib, or osimertinib in various models daiichisankyo.comprnewswire.comnih.gov.
Further analysis of adaptive responses reveals that AXL inhibition by this compound can impact downstream compensatory signaling. For instance, DS-1205b treatment was observed to suppress AKT phosphorylation in osimertinib-resistant HCC827 cells nih.gov. This suggests that the AKT pathway acts as a compensatory mechanism in resistant cells, which this compound targets to re-sensitize them to EGFR-TKIs. The activation of PI3K/AKT and MAPK/ERK1/2 pathways by AXL, as mentioned previously, highlights how these cascades serve as critical adaptive bypasses that this compound aims to disrupt mednexus.org. The broader concept of compensatory ERK reactivation, observed in resistance to other targeted therapies like MEK inhibitors, underscores the general principle that cancer cells can activate alternative signaling pathways to maintain survival when a primary oncogenic pathway is inhibited nih.govbiorxiv.org. Therefore, while this compound directly targets AXL, its efficacy is tied to its ability to counteract these adaptive and compensatory signaling networks.
Strategies for Mitigating and Overcoming Resistance to this compound Monotherapy and Combination Therapies
The primary strategy for mitigating and overcoming resistance involving AXL is the combination of AXL inhibitors like this compound with EGFR-TKIs. Preclinical research has consistently shown that combining DS-1205b with EGFR-TKIs such as erlotinib or osimertinib significantly delays the onset of tumor resistance compared to EGFR-TKI monotherapy in xenograft models nih.govresearchgate.netnih.govresearchgate.net. Furthermore, DS-1205b has demonstrated the ability to restore the antitumor activity of erlotinib in tumors that have already developed resistance to erlotinib nih.govnih.govresearchgate.net.
This proactive approach, where AXL inhibition is initiated early to prevent or delay the emergence of acquired resistance, is considered an important and efficient strategy researchgate.net. The rationale is that by simultaneously targeting both EGFR and AXL, the cancer cells' ability to activate bypass signaling through AXL is curtailed, thereby prolonging the therapeutic benefit of EGFR-TKIs researchgate.net.
Several clinical trials have explored the combination of this compound variants with EGFR-TKIs. For example, DS-1205c has been evaluated in combination with gefitinib (NCT03599518) and osimertinib (NCT03255083) researchgate.netfrontiersin.orgaacrjournals.orgnih.gov. While the study combining DS-1205c with osimertinib was terminated due to a business decision frontiersin.org, a phase 1 study in Japan evaluating DS-1205c in combination with gefitinib demonstrated a favorable safety and tolerability profile nih.gov. These clinical investigations underscore the therapeutic potential of combining AXL inhibition with existing EGFR-TKI treatments to address acquired resistance.
Data Tables
Table 1: Effect of DS-1205b on IC50 Values in HCC827 NSCLC Cells nih.gov
| Compound | Cell Line (Sensitivity) | IC50 (nM) |
| Erlotinib | Parental HCC827 | 11.3 |
| Erlotinib | Erlotinib-Resistant HCC827 | 4278.4 |
| Osimertinib | Parental HCC827 | 9.2 |
| Osimertinib | Osimertinib-Resistant HCC827 | 3975.9 |
Table 2: Tumor Volume in HCC827 Xenograft Model with Osimertinib ± DS-1205b (Day 100) nih.gov
| Treatment Group | Mean Tumor Volume (mm³) |
| Osimertinib Monotherapy | 727.5 |
| Osimertinib + DS-1205b (12.5 mg/kg) | 205.1 |
| Osimertinib + DS-1205b (25 mg/kg) | 211.3 |
| Osimertinib + DS-1205b (50 mg/kg) | 145.8 |
Future Directions and Emerging Research Avenues for Ds 1205
Exploration of DS-1205 Therapeutic Potential in Other Malignancies Driven by AXL Activation
The AXL receptor tyrosine kinase is frequently overexpressed and activated in a diverse range of solid and hematological malignancies, contributing to tumor progression, metastasis, and drug resistance frontiersin.orgtandfonline.comunimi.itwikipedia.orgmdpi.comnih.gov. Beyond its primary investigation in EGFR-mutant NSCLC, this compound holds promise for therapeutic intervention in other AXL-driven cancers. Preclinical studies have demonstrated that targeting AXL can induce anti-tumor effects across various cancer models, including leukemia, lymphoma, breast cancer, gastric cancer, colorectal cancer, prostate cancer, melanoma, glioma, hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and pancreatic cancer frontiersin.orgtandfonline.comunimi.itwikipedia.orgmdpi.com. This widespread involvement of AXL in aggressive disease phenotypes and poor prognosis underscores the rationale for exploring this compound's efficacy in these contexts.
Investigation of Novel Combinatorial Therapeutic Strategies Beyond EGFR-TKIs
While this compound has been extensively studied in combination with EGFR-tyrosine kinase inhibitors (TKIs) to circumvent acquired resistance frontiersin.orgnih.govdaiichisankyo.comnih.govamericanpharmaceuticalreview.comoncotarget.comprnewswire.comresearchgate.netnih.govpatsnap.com, future research is poised to investigate its synergy with a broader spectrum of anti-cancer agents. AXL upregulation can serve as a bypass signal for resistance to various targeted therapies frontiersin.orgdaiichisankyo.comprnewswire.com. This suggests that this compound, by inhibiting AXL phosphorylation, could restore sensitivity or enhance the efficacy of other classes of drugs. For instance, other AXL inhibitors have shown promising combinatorial effects with JAK/STAT inhibitors in NSCLC and melanoma models, VEGF inhibitors in colon cancer, and TLR7 agonists in breast cancer models tandfonline.com. These findings provide a strong rationale for exploring this compound in combination with:
Other targeted therapies: Including inhibitors of pathways such as MEK/MAPK/ERK (e.g., selumetinib, trametinib), mTOR (e.g., sapanisertib), and BCL-2 (e.g., navitoclax), which are implicated in resistance mechanisms in various cancers oup.comamegroups.org.
Conventional chemotherapy: To potentially overcome chemoresistance mechanisms where AXL plays a role.
Novel small molecules: Targeting other oncogenic drivers or resistance pathways.
This expansion of combinatorial strategies aims to leverage AXL inhibition to broaden therapeutic windows and improve patient outcomes across diverse cancer types.
Integration of AXL Inhibition with Immunotherapeutic Modalities
AXL's multifaceted role extends to immunomodulation, presenting a compelling opportunity for its integration with immunotherapeutic approaches tandfonline.com. AXL is expressed not only on tumor cells but also on various immune cells, including dendritic cells, macrophages, and natural killer (NK) cells, where it contributes to dampening innate immune responses wikipedia.org. AXL activation has been implicated in immune evasion mechanisms, for example, by upregulating BCL-2 and Twist, suppressing TLR inflammatory signaling, and limiting pro-inflammatory cytokine expression in acute myeloid leukemia mdpi.com. Furthermore, AXL plays a role in radio-resistant and immune checkpoint-resistant tumors by suppressing antigen presentation (MHC-I) and enhancing myeloid-supporting cytokines and chemokines mdpi.com. The upregulation of programmed death-ligand 1 (PD-L1) by AXL in head and neck cancers further highlights its contribution to immune evasion mdpi.com. Early findings with other AXL inhibitors in combination with immune checkpoint inhibitors demonstrate promising results nih.gov, suggesting that this compound could enhance anti-tumor immunity and overcome resistance to immunotherapies. Future research will focus on:
Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) to enhance the anti-tumor immune response.
Investigating the impact of this compound on the tumor microenvironment, including immune cell infiltration and function.
Exploring this compound's potential to reverse immune suppression mediated by AXL signaling.
Development of Advanced Preclinical Models for Enhanced Translational Success
The successful translation of this compound from preclinical findings to clinical efficacy hinges on the development and utilization of more physiologically relevant preclinical models. While conventional xenograft models have been instrumental in demonstrating this compound's anti-tumor activity and its ability to delay/overcome EGFR-TKI resistance frontiersin.orgnih.govnih.govoncotarget.comresearchgate.netmedchemexpress.comresearchgate.net, advanced models are crucial for a more accurate prediction of clinical outcomes. Future research will increasingly incorporate:
Patient-derived xenograft (PDX) models: These models retain the heterogeneity and genetic characteristics of individual patient tumors, offering a more representative platform for evaluating this compound's efficacy and identifying predictive biomarkers.
Organoid models: Three-dimensional cell cultures derived from patient tumors or normal tissues that recapitulate the cellular architecture and physiological functions of organs, providing a high-throughput and personalized drug testing platform.
Genetically engineered mouse models (GEMMs): These models allow for the study of AXL's role in tumorigenesis and response to this compound in a native microenvironment with intact immune systems.
Co-culture systems: To better understand the complex interactions between cancer cells, stromal cells, and immune cells in the tumor microenvironment and how this compound modulates these interactions.
These advanced models will facilitate a more precise understanding of this compound's mechanism of action, identify patient populations most likely to benefit, and accelerate its clinical development.
Further Inquiry into the Fundamental Biological Functions of AXL Beyond Cancer
Beyond its well-established role in cancer, AXL is a pleiotropic factor involved in a variety of physiological processes unimi.it. A deeper understanding of these fundamental biological functions is crucial for comprehensively characterizing AXL's role and for predicting potential off-target effects or novel therapeutic applications of this compound. Key areas for further inquiry include:
Inflammation and immune regulation: AXL signaling is involved in regulating inflammatory responses and dampening TLR-dependent inflammatory responses and NK cell activity in normal tissues unimi.itwikipedia.org. Further research can elucidate the precise mechanisms by which AXL influences immune cell differentiation (e.g., NK cells) and activity nih.gov.
Tissue repair and homeostasis: AXL contributes to the efficient clearance of apoptotic material, a vital process in maintaining tissue homeostasis wikipedia.org.
Cardiovascular health: AXL signaling has been linked to acute coronary syndrome and immune activation of smooth muscle cells in vein graft remodeling unimi.it.
Skeletal biology: AXL expression in osteoblasts and its role in osteosarcoma suggest a broader involvement in bone biology nih.gov.
Neurological functions: While primarily studied in glioma, AXL's broader neurological roles warrant investigation.
Role of soluble AXL (sAXL): Understanding the normal biological role of sAXL in human serum, where it binds to circulating Gas6, could reveal new regulatory mechanisms or therapeutic targets nih.gov.
Investigating these non-oncological functions will provide a more holistic understanding of AXL biology and inform the development of AXL-targeted therapies for a wider range of diseases.
Advanced Analytical Methodologies for Compound Characterization and Metabolite Profiling in Research
The comprehensive characterization of this compound and its metabolic fate is essential for optimizing its development and understanding its pharmacological profile. Advanced analytical methodologies play a critical role in this endeavor. Future research will leverage cutting-edge techniques for:
Compound Characterization:
High-resolution mass spectrometry (HRMS): For precise molecular weight determination and elemental composition analysis of this compound and its potential degradation products or impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the detailed chemical structure and conformation of this compound, including different forms like DS-1205b and DS-1205c frontiersin.orgmedchemexpress.com.
X-ray crystallography: To determine the crystal structure of this compound, providing insights into its solid-state properties and potential for formulation development.
Metabolite Profiling:
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These platforms are fundamental for comprehensive metabolite profiling, allowing for the separation, detection, and tentative identification of a wide range of metabolites in biological samples frontiersin.orgdbkgroup.orgnih.govnih.govresearchgate.net.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): Useful for analyzing polar and charged metabolites nih.gov.
Advanced MS techniques: Such as collision-induced dissociation (CID)-MS/MS and electrospray ionization-Fourier transform ion cyclotron resonance (ESI-FTICR-MS), for structural elucidation and unequivocal identification of novel metabolites nih.gov.
Stable isotope labeling: To track metabolic pathways and understand the biotransformation of this compound in biological systems frontiersin.org.
Targeted and untargeted metabolomics: Employing both approaches to identify specific known metabolites and discover novel ones, providing a comprehensive view of metabolic changes induced by this compound nih.gov.
These advanced analytical techniques will provide crucial data on this compound's stability, purity, and metabolic pathways, contributing to a deeper understanding of its pharmacokinetics and pharmacodynamics.
Computational Modeling and In Silico Approaches in this compound Research
Computational modeling and in silico approaches are increasingly indispensable tools in modern drug discovery and development, offering efficient and cost-effective ways to accelerate research on compounds like this compound biotalent.capremier-research.comjpionline.orgnih.govnih.gov. These methodologies can provide predictive insights and streamline complex workflows. Future directions for this compound research in this domain include:
Molecular Docking and Dynamics Simulations: To predict the binding modes and affinities of this compound to AXL and other potential targets, aiding in the design of more potent and selective analogs jpionline.org. Molecular dynamics can simulate the dynamic interactions between this compound and its targets, providing insights into conformational changes and binding stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on existing this compound analogs and other AXL inhibitors to predict their biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles jpionline.orgnih.gov. This can guide the synthesis of new compounds with improved characteristics.
Virtual Screening: Utilizing computational methods to screen vast chemical libraries for novel AXL inhibitors with similar or improved properties compared to this compound.
Systems Biology and Network Modeling: Developing computational models of AXL signaling pathways and their crosstalk with other oncogenic pathways to predict the systemic effects of AXL inhibition by this compound and identify optimal combination strategies.
In Silico Clinical Trials and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Creating virtual patient populations to simulate the effects of this compound, predict drug responses, and optimize dosing regimens, thereby reducing the need for extensive and costly in vivo studies premier-research.comnih.gov.
Artificial Intelligence (AI) and Machine Learning (ML): Applying AI/ML algorithms to analyze large datasets from preclinical and clinical studies of this compound to identify biomarkers, predict patient response, and uncover novel therapeutic insights biotalent.cajpionline.org.
The integration of these computational approaches with experimental data will enhance the efficiency and success rate of this compound research, leading to its more effective development and application in cancer therapy.
Q & A
Q. What are the primary biochemical targets of DS-1205, and how do its inhibitory properties compare across these targets?
this compound is a selective inhibitor of AXL kinase (IC₅₀ = 1.3 nM), with secondary activity against MER (IC₅₀ = 63 nM), MET (IC₅₀ = 104 nM), and TRKA (IC₅₀ = 407 nM) . To validate these targets experimentally, researchers should:
- Use kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values under standardized conditions.
- Perform dose-response curves to confirm selectivity thresholds.
- Cross-reference results with published data to ensure reproducibility .
Q. How should researchers design initial in vitro experiments to assess this compound’s impact on cell migration?
- Step 1 : Select cell lines with high AXL/MER/MET expression (e.g., cancer cell lines).
- Step 2 : Use transwell or wound-healing assays to quantify migration.
- Step 3 : Treat cells with this compound at concentrations spanning its IC₅₀ (1–100 nM) and include controls (e.g., untreated, vehicle-only).
- Step 4 : Analyze data using imaging software and statistical tests (e.g., ANOVA for dose-dependent effects) .
What criteria should guide the formulation of research questions for this compound studies?
Apply the FINER framework :
- Feasible : Ensure access to this compound (via synthesis or commercial sources) and relevant assays.
- Interesting : Address gaps, such as its role in overcoming drug resistance.
- Novel : Explore understudied contexts (e.g., non-oncological applications).
- Ethical : Follow institutional guidelines for in vivo studies .
Advanced Research Questions
Q. How can researchers optimize assay conditions to resolve contradictions in this compound’s efficacy data across studies?
- Contradiction Source : Variability in cell culture conditions or assay endpoints.
- Methodology :
- Standardize protocols (e.g., serum concentration, incubation time).
- Use orthogonal assays (e.g., Western blot for phosphorylated AXL vs. functional migration assays).
- Apply meta-analysis to compare datasets and identify confounding variables .
Q. What strategies are effective for analyzing this compound’s in vivo tumor growth inhibition while minimizing off-target effects?
- Experimental Design :
- Use syngeneic or xenograft models with pharmacokinetic monitoring.
- Include combination therapies (e.g., immune checkpoint inhibitors) to assess synergy.
- Employ mass spectrometry to quantify this compound and metabolites in plasma/tissue.
- Data Interpretation :
- Normalize tumor volume to baseline and control groups.
- Use survival curves and log-rank tests for statistical rigor .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?
- Hypothesis : Poor bioavailability or metabolic instability in vivo.
- Approach :
- Perform solubility and permeability assays (e.g., Caco-2).
- Modify formulations (e.g., nanoencapsulation) and retest efficacy.
- Validate target engagement in vivo via immunohistochemistry .
Methodological and Ethical Considerations
Q. What systematic review strategies are recommended for synthesizing this compound-related literature?
- Search Strategy : Use databases like PubMed and Embase with keywords: “this compound,” “AXL inhibitor,” “MET inhibitor.”
- Inclusion Criteria : Peer-reviewed studies with full methodological transparency.
- Quality Assessment : Apply PRISMA guidelines to evaluate bias and reproducibility .
Q. How can researchers ensure ethical compliance when designing this compound studies involving human-derived samples?
- Obtain IRB approval and informed consent for biospecimen use.
- Anonymize data and adhere to GDPR/HIPAA regulations.
- Disclose conflicts of interest (e.g., funding sources) .
Data Management and Collaboration
Q. What tools are recommended for managing large-scale this compound datasets?
Q. How should interdisciplinary teams coordinate to investigate this compound’s mechanisms?
- Roles :
- Chemists: Optimize compound stability.
- Biologists: Validate target modulation.
- Data Scientists: Perform multi-omics integration.
- Communication : Hold weekly cross-departmental meetings and use shared documentation tools (e.g., LabArchives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
